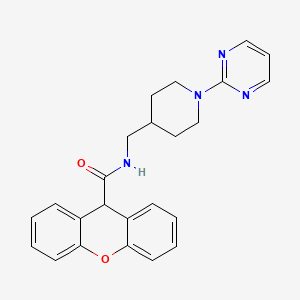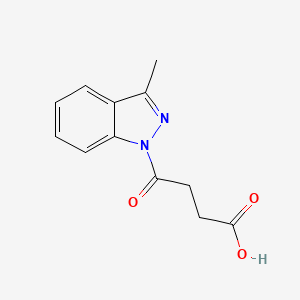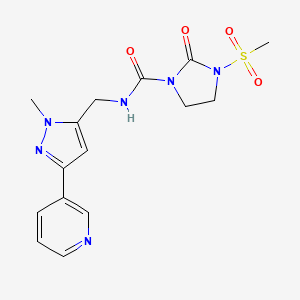![molecular formula C22H19N3O2S2 B2444197 4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide CAS No. 391896-47-2](/img/structure/B2444197.png)
4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide is a versatile chemical compound with a molecular formula of C22H19N3O2S2 and a molecular weight of 421.53 g/mol. This compound is known for its remarkable properties and is widely used in various scientific research fields, including medicinal chemistry, cancer biology, and pharmacology.
Preparation Methods
The synthesis of 4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide involves several steps. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine with benzoyl isothiocyanate in the presence of a base such as triethylamine in dichloromethane . The reaction typically proceeds at room temperature and yields the desired product after purification.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a dual kinase inhibitor against CK2 and GSK3β, making it a promising candidate for cancer treatment.
Cancer Biology: The compound has shown anti-tumor properties and is being explored as a potential drug candidate for inhibiting tumor growth.
Antimicrobial and Antiproliferative Agents: It has been studied for its pharmacological activities as a potential antimicrobial and antiproliferative agent.
Mechanism of Action
The compound exerts its effects by inhibiting specific kinases, such as CK2 and GSK3β. These kinases are responsible for the phosphorylation of tumor suppressor proteins like PTEN, which, when deactivated, can lead to tumor growth . By inhibiting these kinases, the compound helps prevent the deactivation of tumor suppressor proteins, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
4,5,6,7-tetrahydrobenzo[b]thiophene derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
Thieno[2,3-d]pyrimidine derivatives: Known for their pharmacological properties, such as antiviral, antioxidant, and antimalarial activities.
Compared to these similar compounds, 4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide stands out due to its dual kinase inhibitory activity, making it a unique and promising candidate for cancer treatment .
Properties
IUPAC Name |
4-benzoyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c26-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)20(27)24-21(28)25-22-23-17-8-4-5-9-18(17)29-22/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,24,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZEZKPAIDMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2444119.png)






![2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B2444129.png)
![2-({1-[(5-Ethylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2444131.png)
![5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2444135.png)

![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)
